2-(2-Hydroxyphenyl)succinic acid
Overview
Description
2-(2-Hydroxyphenyl)succinic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a hydroxyphenyl group attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)succinic acid typically involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)succinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(3-Hydroxyphenyl)succinic acid
- 2-(4-Hydroxyphenyl)succinic acid
- 2-(2-Chlorophenyl)succinic acid
Comparison: 2-(2-Hydroxyphenyl)succinic acid is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNNMHVDJWLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284580 | |
Record name | 2-(2-hydroxyphenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73923-83-8 | |
Record name | NSC37765 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyphenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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